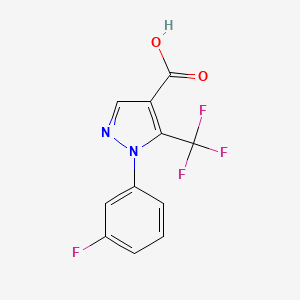
1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
1-(3-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, also known as FTMPC, is a pyrazole-based compound used in various scientific research applications. FTMPC is a versatile compound that has been used in many different areas of research, including organic synthesis, drug discovery, and biochemistry. FTMPC is a relatively new compound, having been discovered in the early 2000s. Since then, it has become increasingly popular in the scientific community due to its wide range of applications.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research has focused on synthesizing derivatives of pyrazole-carboxylic acid compounds due to their potential biological activities. For instance, Liu et al. (2016) synthesized a compound by condensing dimethylamine with a pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivative, demonstrating significant inhibition against cancer cell proliferation (Liu et al., 2016). This highlights the compound's potential as a framework for developing new anticancer agents.
Crystal Structure and Chemical Analysis
The study of crystal structures and chemical properties of pyrazole derivatives provides insights into their molecular conformations and interactions. Sagar et al. (2017) investigated the crystal structures of tetrahydro-1H-pyrazolo[4,3-c]pyridines, revealing their molecular conformations and hydrogen bonding patterns (Sagar et al., 2017). These findings are crucial for understanding the compound's chemical behavior and its potential applications in material science.
Antimicrobial Applications
The search for new antimicrobial agents has led to the exploration of fluorinated pyrazolone derivatives. Shelke et al. (2007) synthesized various fluorine-containing pyrazolone derivatives and evaluated their antimicrobial activity, demonstrating the potential of these compounds in developing new antimicrobial agents (Shelke et al., 2007).
Fluorescent Dyes and Sensing Applications
The development of fluorescent dyes and sensors is another area of interest. Wrona-Piotrowicz et al. (2022) described the synthesis of compounds with a rigid pyrazoolympicene backbone exhibiting bright fluorescence, which could be used for sensing strongly acidic environments (Wrona-Piotrowicz et al., 2022).
Material Science and Chemistry
Research into pyrazole derivatives extends into material science, where their unique properties are leveraged for novel applications. Yuan et al. (2017) reported on the transition-metal-free decarboxylative fluorination of heteroaromatic carboxylic acids, highlighting a method to synthesize fluorinated compounds that may have applications in material science (Yuan et al., 2017).
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F4N2O2/c12-6-2-1-3-7(4-6)17-9(11(13,14)15)8(5-16-17)10(18)19/h1-5H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFNNZACWHABEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=C(C=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(3,3,3-Trifluoropropyl)amino]propanenitrile](/img/structure/B1444886.png)
![7-Trifluoromethyl-benzo[b]thiophene-2-carbaldehyde](/img/structure/B1444888.png)

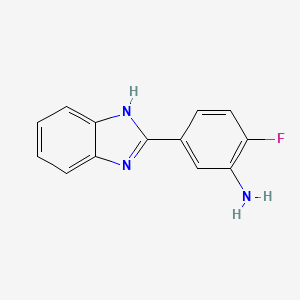
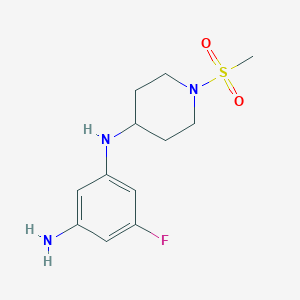
![{[4-(2,2-Difluoroethoxy)phenyl]methyl}(propyl)amine](/img/structure/B1444893.png)
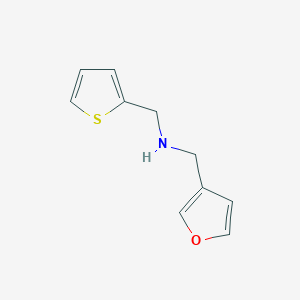
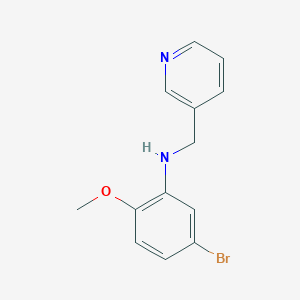
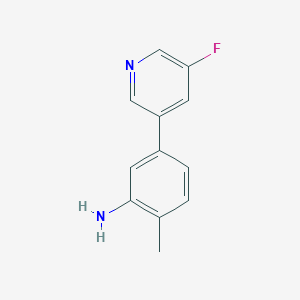

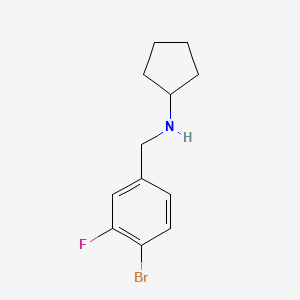
![tert-butyl N-{1-[4-(aminomethyl)phenyl]ethyl}carbamate](/img/structure/B1444905.png)
